3-(3,5-Dimethoxyphenyl)thiolan-3-ol
Description
3-(3,5-Dimethoxyphenyl)thiolan-3-ol is a thiolan-3-ol derivative featuring a 3,5-dimethoxyphenyl substituent. The thiolan-3-ol core consists of a five-membered sulfur-containing ring (thiolane) with a hydroxyl group at the 3-position.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)thiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-14-10-5-9(6-11(7-10)15-2)12(13)3-4-16-8-12/h5-7,13H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTJPSILCCFGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CCSC2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound can be compared to structurally similar derivatives, focusing on substituent variations and their implications:
Key Observations :
- Halogen vs.
- Methylenedioxy vs. Dimethoxy : The fused 3,4-methylenedioxy group in the analog creates a rigid, planar structure, which may alter binding interactions in biological systems compared to the flexible 3,5-dimethoxy arrangement .
- Core Heterocycle Differences : Triazole derivatives (e.g., from ) exhibit nitrogen-rich cores, enabling hydrogen bonding and diverse pharmacological applications, unlike the sulfur-oxygen thiolan-3-ol system .
Physicochemical Properties
While direct data for 3-(3,5-Dimethoxyphenyl)thiolan-3-ol are unavailable, inferences can be drawn from analogs:
- Solubility : Methoxy groups enhance water solubility compared to brominated analogs (e.g., 352.09 g/mol dibromo compound) due to polar interactions .
- Reactivity : The hydroxyl and sulfur groups in thiolan-3-ol derivatives may participate in hydrogen bonding and nucleophilic reactions, whereas triazole thiols () undergo alkylation or metal-catalyzed coupling .
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